methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate
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Overview
Description
Methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate is a complex organic compound that features a benzimidazole core linked to a naphthalene moiety through a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene-2-ylmethyl group is introduced via a nucleophilic substitution reaction, often using naphthalen-2-ylmethyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or naphthalene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Naphthalen-2-ylmethyl chloride with potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole and naphthalene derivatives, which can be further utilized in different applications.
Scientific Research Applications
Methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The benzimidazole core can mimic the transition states of amines and esters in biological processes, making it a potent inhibitor of certain enzymes. The naphthalene moiety enhances its binding affinity to hydrophobic pockets within the target proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities but differ in their functional groups and applications.
Naphthalene Derivatives: Compounds such as naphthalene-2-carboxylic acid and naphthalene-2-sulfonic acid have similar aromatic structures but different functional groups.
Uniqueness
Methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate is unique due to its combined benzimidazole and naphthalene structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl N-[[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-26-21(25)22-13-20-23-18-8-4-5-9-19(18)24(20)14-15-10-11-16-6-2-3-7-17(16)12-15/h2-12H,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLLGFHUTIPKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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